Mesigyna is classified as a hormonal contraceptive, specifically under the category of combined injectable contraceptives. It was developed by Bayer AG and has been utilized in various countries since its introduction. The compound's pharmacological classification includes estrogen receptor agonists and progesterone receptor agonists, indicating its dual action on female reproductive hormones.
The synthesis of Mesigyna involves the chemical combination of norethisterone enanthate and estradiol valerate. Norethisterone enanthate is synthesized through the esterification of norethisterone with enanthic acid, while estradiol valerate is produced by esterifying estradiol with valeric acid. The synthesis process typically requires controlled conditions to ensure the purity and stability of the final product.
The technical details of the synthesis include:
The molecular formula of Mesigyna is , with a molecular weight of approximately 758.1 g/mol. The structural representation includes two steroidal components linked through ester bonds, which are crucial for their biological activity.
The InChIKey for Mesigyna is MVRUQONLTQUUHW-ASYYKIBUSA-N, and it has a CAS Registry Number of 99897-30-0. The structural characteristics contribute to its effectiveness as a contraceptive by mimicking natural hormones in the body.
Mesigyna undergoes various chemical reactions in the body after administration. Upon injection, the esters are hydrolyzed to release norethisterone and estradiol into systemic circulation. This hydrolysis is facilitated by esterases present in the bloodstream.
Key reactions include:
The mechanism of action of Mesigyna involves multiple pathways:
Clinical studies have shown that these mechanisms effectively reduce pregnancy rates among users, with efficacy rates comparable to other hormonal contraceptives.
Mesigyna exhibits specific physical properties:
Chemical properties include:
Mesigyna's primary application is as a contraceptive method for women wishing to prevent pregnancy. Its use extends beyond contraception; it also serves therapeutic roles in managing menstrual disorders due to its hormonal effects. Additionally, ongoing research explores its potential applications in treating conditions related to hormonal imbalances.
The quest for monthly injectable contraceptives began in the early 1960s, predating the widely adopted 3-monthly depot medroxyprogesterone acetate (DMPA). Early formulations faced challenges with inconsistent cycle control and metabolic effects. In response, the World Health Organization's (WHO) Task Force on Long-acting Systemic Agents initiated a systematic optimization of CICs during the 1970s. This program aimed to develop formulations that minimized menstrual disruption—a leading cause of discontinuation for progestin-only methods [3].
Two formulations emerged from WHO's intensive pharmacological research:
Both advanced to global Phase III trials by 1988. Mesigyna® distinguished itself through its oil-based delivery system (castor oil/benzyl benzoate vehicle), enabling sustained hormone release over 30 days. By 1993, Mesigyna® was approved for clinical use, becoming the most widely used CIC globally with registrations in 36+ countries. Its development marked a shift toward user-centered contraceptive design, acknowledging that bleeding patterns significantly influence method acceptability [2] [3] [10].
Table 1: Evolution of Monthly Injectable Contraceptives
Developmental Phase | Timeframe | Key Milestones |
---|---|---|
Early Formulations | 1963–1970s | First combined injectables tested; inconsistent cycle control and registration |
WHO Optimization | Mid-1970s | Systematic screening of progestin/estrogen ratios and esters |
Pharmacodynamic Studies | 1980–1985 | Dose-finding for NETE/EV (Stockholm trials) |
Global Phase III Trials | 1988–1993 | Multicenter efficacy studies across Latin America, Asia, and Africa |
Commercial Rollout | Post-1993 | Registration in 36+ countries, primarily in Latin America and Asia |
Molecular Structure and Pharmacodynamics
Mesigyna® combines two esterified hormones:
The enanthate moiety (C₇H₁₄O₂) in NETE extends its half-life via lipophilic sequestration in muscle tissue, enabling gradual hydrolysis to active norethisterone over 30 days. This prodrug design achieves sustained serum concentrations without peak-trough fluctuations. Upon enzymatic cleavage, NETE releases norethisterone—a progestin with moderate androgen receptor affinity—which suppresses ovulation via hypothalamic-pituitary inhibition. Norethisterone exhibits two key secondary actions:
EV functions as an estrogen reservoir, hydrolyzing to 17β-estradiol to stabilize endometrial integrity. Pharmacokinetic studies reveal:
Synergistic Mechanisms
The 10:1 NETE-to-EV ratio creates a cascade effect:
Accessibility and Regional Adoption
Mesigyna®'s distribution reflects deliberate targeting of underserved populations:
Table 2: Global Availability of Mesigyna® Formulations
Region | Countries (Examples) | Brand Names | Est. Users (Millions) |
---|---|---|---|
Latin America & Caribbean | Mexico, Brazil, Colombia, Jamaica | Mesigyna®, Norigynon®, Solouna® | 1.0–1.5 |
Asia-Pacific | China, Turkey, Indonesia | Chinese Injectable No. 3, Mesilar® | 0.3–0.5 |
Africa | Egypt, Kenya, Zimbabwe | Norifam®, Nostidyn® | <0.2 |
Sociocultural Integration
Clinical trials in Latin America demonstrated 5.1% discontinuation for bleeding issues—significantly lower than DMPA’s 20–30% amenorrhea rates. Colombian women showed higher bleeding irregularities (p<0.001), highlighting region-specific responses. Crucially, Mesigyna® maintains cyclic withdrawal bleeding that aligns with cultural expectations of "normal" menstruation—a key advantage in devoutly Catholic regions where amenorrhea may raise ethical concerns [1] [3].
Programmatic Advantages in Health Systems
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7